

Adenine Monohydrochloride Hemihydrate: A Technical Guide

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Compound of Interest

Compound Name: *Adenine monohydrochloride hemihydrate*

Cat. No.: *B8113033*

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Introduction: Adenine, a purine nucleobase, is a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). [1] In research and pharmaceutical development, adenine is often utilized in a salt form to improve its stability and solubility. This guide provides a detailed technical overview of **adenine monohydrochloride hemihydrate** ($C_5H_5N_5 \cdot HCl \cdot \frac{1}{2}H_2O$), a specific crystalline form of adenine, focusing on its physicochemical properties, synthesis, characterization, and biological relevance for researchers and drug development professionals.

Physicochemical Properties

The hydrochloride salt of adenine, in its hemihydrate form, possesses distinct properties that are critical for its handling, formulation, and application in experimental settings. Quantitative data for this compound are summarized below.

Property	Value	Reference
CAS Number	6055-72-7	[2][3]
Molecular Formula	$C_5H_5N_5 \cdot HCl \cdot \frac{1}{2}H_2O$	[4]
Molecular Weight	180.60 g/mol	[4]
Appearance	White to off-white crystalline powder	[2][5]
Melting Point	~289-291°C (decomposes)	[2]
Solubility	Soluble in water (50 mg/mL)	[2][5]
Storage	Room temperature, inert atmosphere, protect from light	[1][2]

Synthesis and Characterization

The preparation and verification of **adenine monohydrochloride hemihydrate** are crucial steps for ensuring the quality and reliability of experimental results. Below are representative protocols for its synthesis and characterization.

Experimental Protocol: Synthesis and Crystallization

This protocol describes a standard laboratory procedure for the synthesis of **adenine monohydrochloride hemihydrate** from adenine base.

Objective: To synthesize and crystallize **adenine monohydrochloride hemihydrate** with high purity.

Materials:

- Adenine ($C_5H_5N_5$)
- Concentrated Hydrochloric Acid (HCl, ~37%)
- Deionized Water

- Ethanol
- Magnetic stirrer and stir bar
- Heating mantle
- Erlenmeyer flask
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- **Dissolution:** Suspend 10.0 g of adenine in 150 mL of deionized water in an Erlenmeyer flask. Heat the suspension to 80-90°C with continuous stirring to facilitate dissolution. Adenine has limited solubility in neutral water, so a complete solution may not be formed initially.
- **Acidification:** While maintaining the temperature and stirring, slowly add concentrated hydrochloric acid dropwise until all the adenine has dissolved and the solution becomes clear. The formation of the hydrochloride salt significantly increases its aqueous solubility. An additional slight excess of HCl can be added to ensure complete conversion.
- **Decolorization (Optional):** If the solution has a noticeable color, add a small amount of activated charcoal and stir for 10-15 minutes at 80°C. Hot-filter the solution to remove the charcoal.
- **Crystallization:** Allow the clear, hot solution to cool slowly to room temperature. The hemihydrate crystals will begin to precipitate. For improved yield, the flask can be subsequently placed in an ice bath for 1-2 hours.
- **Isolation:** Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals on the filter with a small amount of cold ethanol to remove any residual soluble impurities.
- **Drying:** Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight. The final product is a white crystalline solid.

Experimental Protocol: Compound Characterization

To confirm the identity, purity, and hydrate state of the synthesized compound, a combination of analytical techniques should be employed.

Objective: To verify the structure, purity, and water content of the synthesized **adenine monohydrochloride hemihydrate**.

Methods:

- Powder X-Ray Diffraction (PXRD):
 - Purpose: To confirm the crystalline phase and compare it with known patterns for the hemihydrate form.
 - Procedure: A small amount of the dried crystalline sample is gently packed into a sample holder. The sample is analyzed using a diffractometer, typically with Cu K α radiation. The resulting diffraction pattern is recorded over a 2θ range (e.g., 5° to 50°) and compared against a reference diffractogram if available.
- Thermogravimetric Analysis (TGA):
 - Purpose: To determine the water content and assess thermal stability. The hemihydrate form should exhibit a specific weight loss corresponding to 0.5 moles of water per mole of the compound.
 - Procedure: A precise amount of the sample (5-10 mg) is placed in a TGA crucible. The sample is heated at a controlled rate (e.g., $10^\circ\text{C}/\text{min}$) under an inert atmosphere (e.g., nitrogen). The weight loss is recorded as a function of temperature. For the hemihydrate (MW 180.60), the theoretical water content is $(9.01 / 180.60) * 100\% \approx 4.99\%$. A weight loss step corresponding to this value should be observed before the onset of decomposition.
- Differential Scanning Calorimetry (DSC):
 - Purpose: To determine the melting point and decomposition temperature, and to observe thermal events like dehydration.

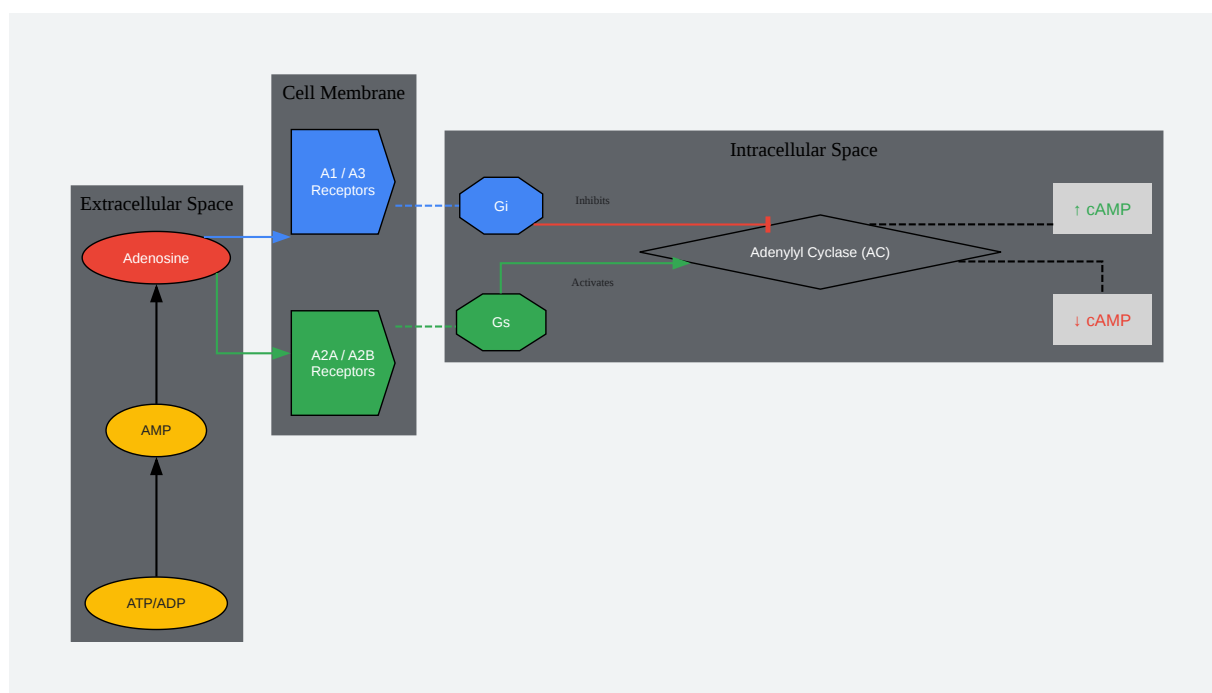
- Procedure: A small, weighed sample is sealed in an aluminum pan. The sample is heated at a constant rate, and the heat flow to the sample is measured relative to an empty reference pan. The resulting thermogram will show endothermic peaks corresponding to dehydration and melting/decomposition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Purpose: To confirm the molecular structure of the adenine moiety.
 - Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O). 1H and ^{13}C NMR spectra are acquired. The chemical shifts and coupling constants should be consistent with the structure of the protonated adenine molecule.

Biological Context and Signaling Pathways

While **adenine monohydrochloride hemihydrate** is a synthetic salt form, its biological relevance stems from the adenine molecule. Adenine is a precursor to adenosine, a critical signaling nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. [6][7] These receptors are key targets in drug development for inflammation, pain, and cardiovascular diseases. [7][8]

Adenosine Receptor Signaling Pathway

The activation of adenosine receptors triggers distinct downstream signaling cascades. A1 and A3 receptors typically couple to G_i proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [7] Conversely, A2A and A2B receptors couple to G_s proteins, which activate adenylyl cyclase and increase cAMP levels. [7] This dual regulation allows adenosine to exert fine-tuned control over cellular function. [9]



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Extracellular adenosine signaling pathway via G-protein coupled receptors.

General Experimental Workflow

The development and study of a chemical entity like **adenine monohydrochloride hemihydrate** follow a logical progression from synthesis to comprehensive characterization and, finally, to application in biological assays. This workflow ensures that the material used in subsequent experiments is well-defined, pure, and structurally correct.



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General workflow for the synthesis and characterization of a chemical entity.

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